Propan-2-yl 4-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate
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Overview
Description
Propan-2-yl 4-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate is a complex organic compound that features a pyridine ring substituted with cyano and trimethyl groups, a sulfanyl linkage, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like acrolein and ammonia, followed by functional group modifications to introduce the cyano and trimethyl groups.
Thioester Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyridine derivative.
Esterification: The final step involves the esterification of the resulting thioester with propan-2-ol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of pyridine derivatives, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The cyano and ester groups could play a role in its binding affinity and specificity, while the sulfanyl group might be involved in redox reactions or covalent modifications of the target.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 4-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate: shares similarities with other pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a cyano group and a sulfanyl group in the same molecule is relatively rare and can lead to unique interactions with biological targets or other chemical entities.
Properties
Molecular Formula |
C16H20N2O3S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
propan-2-yl 4-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C16H20N2O3S/c1-9(2)21-15(20)6-13(19)8-22-16-14(7-17)11(4)10(3)12(5)18-16/h9H,6,8H2,1-5H3 |
InChI Key |
QHLQHSHKENPABH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)CC(=O)OC(C)C)C#N)C |
Origin of Product |
United States |
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